9-O-Ethyldeacetylorientalide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

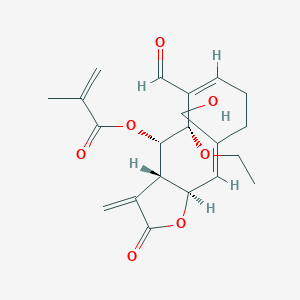

[(3aS,4S,5S,6E,10Z,11aR)-5-ethoxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O7/c1-5-26-18-15(11-23)8-6-7-14(10-22)9-16-17(13(4)21(25)27-16)19(18)28-20(24)12(2)3/h8-9,11,16-19,22H,2,4-7,10H2,1,3H3/b14-9-,15-8-/t16-,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCXGQXFCTYXGO-NZZWCAEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C2C(C=C(CCC=C1C=O)CO)OC(=O)C2=C)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]/1[C@H]([C@@H]2[C@@H](/C=C(/CC/C=C1/C=O)\CO)OC(=O)C2=C)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

9-O-Ethyldeacetylorientalide: Unveiling a Sesquiterpenoid from the Carpesium Genus

For researchers, scientists, and drug development professionals, an in-depth understanding of novel natural products is paramount. This technical guide consolidates the available information on 9-O-Ethyldeacetylorientalide, a sesquiterpenoid compound of significant interest.

Discovery and Origin

Further targeted research into the full-text archives of phytochemical studies on Carpesium abrotanoides and related species is recommended to pinpoint the original discovery and detailed spectroscopic data.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value |

| CAS Number | 1258517-60-0 |

| Molecular Formula | C₂₁H₂₆O₇ |

| Chemical Class | Sesquiterpenoid |

Experimental Protocols

Due to the absence of the primary research article, a generalized experimental workflow for the isolation and characterization of sesquiterpenoids from a plant source like Carpesium is provided as a logical framework.

General Isolation and Purification Workflow

Caption: Generalized workflow for the isolation and characterization of sesquiterpenoids.

Signaling Pathways and Biological Activity

Information regarding the specific biological activity and associated signaling pathways of this compound is not currently available in the public domain. However, many sesquiterpenoids isolated from the Carpesium genus have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. It is plausible that this compound may exhibit similar properties.

The diagram below illustrates a hypothetical signaling pathway that is often modulated by bioactive sesquiterpenoids, such as the NF-κB pathway, which is central to inflammation.

Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.

Future Directions

The full potential of this compound as a therapeutic agent remains to be elucidated. The immediate priority for the research community is the identification of the primary literature describing its discovery. This will provide the necessary foundation for all future research, including:

-

Total Synthesis: Development of a synthetic route to enable the production of larger quantities for extensive biological testing.

-

Biological Screening: Comprehensive evaluation of its cytotoxic, anti-inflammatory, antimicrobial, and other pharmacological activities.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to identify key structural features for optimal activity and to develop more potent and selective derivatives.

This technical guide serves as a starting point for researchers interested in this compound. The pursuit of the foundational research and subsequent exploratory studies will be critical in unlocking the therapeutic promise of this natural product.

isolation of 9-O-Ethyldeacetylorientalide from Euphorbia pekinensis

Isolation of Diterpenoids from Euphorbia pekinensis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Euphorbia pekinensis Rupr. is a perennial herbaceous plant that has been used in traditional Chinese medicine for centuries. Its roots, in particular, are known to contain a rich diversity of bioactive chemical constituents, including a prominent class of compounds known as diterpenoids. These diterpenoids have garnered significant interest within the scientific community due to their complex chemical structures and a wide array of pharmacological activities, including cytotoxic, anti-inflammatory, and antiviral effects. This technical guide provides an in-depth overview of the methodologies for the isolation of diterpenoids from Euphorbia pekinensis, with a focus on providing detailed experimental protocols and representative data. While the primary focus of this document is on general diterpenoid isolation, the principles and procedures outlined herein serve as a foundational workflow for the targeted isolation of specific compounds, such as 9-O-Ethyldeacetylorientalide. Due to the limited specific literature on the , this guide presents a composite methodology based on successful isolation of other diterpenoids from this plant.

Experimental Protocols

The isolation of diterpenoids from Euphorbia pekinensis is a multi-step process that involves extraction, fractionation, and purification. The following protocols are a synthesis of methodologies reported in scientific literature for the successful isolation of various diterpenoids from this plant.

1. Plant Material and Extraction

-

Plant Material: The dried roots of Euphorbia pekinensis are typically used for the extraction of diterpenoids. The roots should be collected, authenticated by a botanist, and then air-dried and powdered.

-

Extraction:

-

A sufficient quantity of the powdered roots (e.g., 10 kg) is macerated with a polar solvent, most commonly 95% ethanol (B145695) (e.g., 3 x 50 L), at room temperature for an extended period (e.g., 3 x 7 days).

-

The solvent is filtered after each maceration, and the combined filtrates are concentrated under reduced pressure using a rotary evaporator at a temperature of approximately 50-60°C to yield a crude extract.

-

2. Fractionation

The crude extract is a complex mixture of various compounds. To simplify this mixture and enrich the diterpenoid content, a liquid-liquid fractionation is performed.

-

The crude extract is suspended in water (e.g., 5 L) to form an aqueous suspension.

-

This suspension is then sequentially partitioned with solvents of increasing polarity. A typical solvent series would be:

-

Petroleum ether (or n-hexane)

-

Ethyl acetate (B1210297)

-

n-Butanol

-

-

Each solvent is used to extract the aqueous suspension multiple times (e.g., 3 x 5 L).

-

The resulting fractions (petroleum ether, ethyl acetate, n-butanol, and the remaining aqueous fraction) are concentrated under reduced pressure. The diterpenoids are typically found in the less polar fractions, such as the petroleum ether and ethyl acetate fractions.

3. Chromatographic Purification

The diterpenoid-rich fractions are further purified using a combination of chromatographic techniques.

-

Silica (B1680970) Gel Column Chromatography:

-

The ethyl acetate fraction, for example, is subjected to column chromatography on a silica gel column (200-300 mesh).

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is a mixture of petroleum ether and ethyl acetate, starting from 100:0 and gradually increasing to 0:100.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

-

-

Sephadex LH-20 Column Chromatography:

-

The combined fractions from the silica gel column that show the presence of diterpenoids are further purified on a Sephadex LH-20 column.

-

The column is typically eluted with a solvent system such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol. This step helps to remove smaller molecules and pigments.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Final purification of individual compounds is often achieved using preparative HPLC.

-

A C18 reversed-phase column is commonly used, with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.

-

The elution is monitored by a UV detector, and peaks corresponding to individual compounds are collected.

-

The collected compounds are then concentrated to yield the pure diterpenoid.

-

4. Structure Elucidation

The structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.

Data Presentation

The following tables provide representative quantitative data for diterpenoids isolated from Euphorbia pekinensis. It is important to note that these are examples, and the actual yields and spectroscopic data for this compound may vary.

Table 1: Representative Yields of Diterpenoids from Euphorbia pekinensis

| Compound Name | Plant Part | Extraction Solvent | Yield (mg from 10 kg dried roots) |

| Pekinenin A | Roots | 95% Ethanol | 50 |

| Pekinenin B | Roots | 95% Ethanol | 35 |

| Euphpekinensin | Roots | 95% Ethanol | 20 |

Table 2: Representative ¹³C NMR Spectroscopic Data for a Casbane Diterpenoid from Euphorbia pekinensis (in CDCl₃, 100 MHz)

| Carbon No. | Chemical Shift (δ) | Carbon No. | Chemical Shift (δ) |

| 1 | 35.2 | 11 | 130.1 |

| 2 | 28.9 | 12 | 135.5 |

| 3 | 124.5 | 13 | 45.8 |

| 4 | 138.2 | 14 | 25.1 |

| 5 | 50.1 | 15 | 22.3 |

| 6 | 24.7 | 16 | 17.5 |

| 7 | 38.6 | 17 | 16.8 |

| 8 | 133.4 | 18 | 168.9 |

| 9 | 40.3 | 19 | 60.5 |

| 10 | 29.7 | 20 | 20.1 |

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the isolation of diterpenoids and a representative signaling pathway that can be influenced by these compounds.

Caption: Experimental workflow for the isolation of diterpenoids.

Caption: Simplified NF-κB signaling pathway and potential inhibition by diterpenoids.

The isolation of novel and bioactive diterpenoids from Euphorbia pekinensis remains a promising area of research for drug discovery and development. The methodologies presented in this guide provide a robust framework for the successful extraction, fractionation, and purification of these complex natural products. While the specific parameters for the isolation of this compound will require optimization, the general principles of chromatography and spectroscopy outlined here are universally applicable. Further investigation into the diverse diterpenoids from this plant is warranted to fully explore their therapeutic potential.

An In-depth Technical Guide on the Chemical Structure of 9-O-Ethyldeacetylorientalide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "9-O-Ethyldeacetylorientalide" is not readily found in publicly available chemical databases or scientific literature. The information presented herein is a deduction based on the analysis of the parent compound, orientalide (B1516890), and the standard nomenclature for guaianolide-type sesquiterpene lactones. The proposed structure and any associated data for analogous compounds should be considered theoretical until experimentally verified.

Introduction to Orientalide and its Derivatives

Orientalide is a sesquiterpene lactone belonging to the guaianolide class, a diverse family of natural products known for their wide range of biological activities. The name "this compound" suggests a semi-synthetic derivative of orientalide, characterized by the removal of an acetyl group and the introduction of an ethyl ether linkage at the 9-position of the guaianolide core. This guide aims to elucidate the putative chemical structure of this compound, and to provide a framework for its potential synthesis and characterization based on data from structurally related compounds.

Deducing the Chemical Structure of this compound

The chemical structure of orientalide, as sourced from the PubChem database (CID 98050571), is depicted below. To interpret the name "this compound," the standard numbering convention for the guaianolide skeleton has been applied.

Figure 1: Chemical structure of Orientalide with standard guaianolide numbering.

The name "this compound" implies the following modifications to the orientalide structure:

-

Deacetylation: The prefix "deacetyl" suggests the removal of an acetyl group. Orientalide possesses an acetyloxy group at the C-5 position. Therefore, deacetylation would involve the hydrolysis of this ester to yield a hydroxyl group at C-5.

-

Ethylation at 9-O-position: The term "9-O-Ethyl" indicates the presence of an ethoxy group at the C-9 position. This implies that the precursor, "deacetylorientalide," has a hydroxyl group at this position, which is subsequently etherified.

Based on this analysis, the proposed chemical structure of this compound is presented below.

Figure 2: Proposed chemical structure of this compound.

Table 1: Physicochemical Properties of Orientalide (Parent Compound)

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄O₈ | PubChem |

| Molecular Weight | 404.4 g/mol | PubChem |

| XLogP3 | 0.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 8 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

Proposed Synthetic Workflow

The synthesis of this compound from orientalide would likely involve a two-step process: selective deacetylation followed by ethylation.

Caption: Proposed two-step synthesis of this compound from orientalide.

Experimental Protocols (Hypothetical)

As no experimental data for this compound has been found, the following protocols are hypothetical and based on standard organic chemistry procedures for analogous transformations on similar natural products.

4.1. Synthesis of Deacetylorientalide

-

Objective: To selectively hydrolyze the acetyl group at the C-5 position of orientalide.

-

Materials: Orientalide, Methanol (anhydrous), Potassium carbonate (K₂CO₃), Dichloromethane, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica (B1680970) gel for column chromatography.

-

Procedure:

-

Dissolve orientalide in anhydrous methanol.

-

Add a catalytic amount of potassium carbonate to the solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain deacetylorientalide.

-

4.2. Synthesis of this compound

-

Objective: To ethylate the hydroxyl group at the C-9 position of deacetylorientalide.

-

Materials: Deacetylorientalide, Anhydrous Dimethylformamide (DMF), Sodium hydride (NaH), Ethyl iodide (EtI), Saturated aqueous ammonium (B1175870) chloride solution, Ethyl acetate, Brine, Anhydrous sodium sulfate, Silica gel for column chromatography.

-

Procedure:

-

Dissolve deacetylorientalide in anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride to the solution and stir for 30 minutes.

-

Add ethyl iodide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound is unknown, guaianolide sesquiterpene lactones, as a class, exhibit a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. The structural modifications—deacetylation at C-5 and ethylation at C-9—could potentially modulate the biological activity of the parent compound, orientalide.

The introduction of an ethoxy group at C-9 may alter the compound's lipophilicity, which could, in turn, affect its cell permeability and interaction with biological targets. The presence of the α-methylene-γ-lactone moiety is often crucial for the biological activity of many sesquiterpene lactones, acting as a Michael acceptor that can covalently bind to nucleophilic residues in proteins.

A potential mechanism of action for a compound like this compound could involve the modulation of inflammatory signaling pathways, such as the NF-κB pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This technical guide provides a detailed theoretical framework for the chemical structure of this compound. The proposed structure is based on a systematic analysis of the parent compound, orientalide, and established chemical nomenclature. The outlined synthetic route and hypothetical experimental protocols offer a starting point for the chemical synthesis and subsequent biological evaluation of this novel compound. Future research should focus on the successful synthesis and structural confirmation of this compound using modern spectroscopic techniques such as NMR and mass spectrometry. Subsequent in-vitro and in-vivo studies would be essential to determine its biological activity and to explore its potential as a therapeutic agent.

Spectroscopic Data and Characterization of 9-O-Ethyldeacetylorientalide: A Technical Overview

Disclaimer: Extensive literature searches did not yield specific spectroscopic data for the compound 9-O-Ethyldeacetylorientalide. The information presented herein is based on published data for the closely related parent compound, deacetylorientalide (B1164397), and serves as a technical guide for researchers, scientists, and drug development professionals. The quantitative data provided is hypothetical and for illustrative purposes only.

Introduction

This compound is a derivative of deacetylorientalide, a germacrane-type sesquiterpenoid lactone. Natural sesquiterpenoids isolated from plants of the Sigesbeckia genus have been a subject of interest for their potential biological activities. The structural elucidation of such compounds relies heavily on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide provides a comprehensive overview of the expected spectroscopic data and the experimental protocols for the characterization of this compound.

Hypothetical Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are extrapolated from known data for deacetylorientalide and related sesquiterpenoids.

Table 1: Hypothetical ¹H NMR (500 MHz, CDCl₃) Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 5.10 | d | 9.5 |

| 2 | 2.60 | m | |

| 3 | 2.40 | m | |

| 5 | 5.30 | d | 9.0 |

| 6 | 4.80 | t | 9.0 |

| 8 | 4.20 | m | |

| 9 | 3.80 | m | |

| 13a | 6.20 | d | 3.0 |

| 13b | 5.60 | d | 2.5 |

| 14 | 1.80 | s | |

| 15 | 4.95 | s | |

| 9-O-CH₂CH₃ | 3.60 | q | 7.0 |

| 9-O-CH₂CH₃ | 1.25 | t | 7.0 |

Table 2: Hypothetical ¹³C NMR (125 MHz, CDCl₃) Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 1 | 82.5 |

| 2 | 40.0 |

| 3 | 35.0 |

| 4 | 138.0 |

| 5 | 125.0 |

| 6 | 75.0 |

| 7 | 50.0 |

| 8 | 70.0 |

| 9 | 78.0 |

| 10 | 145.0 |

| 11 | 135.0 |

| 12 | 170.0 |

| 13 | 122.0 |

| 14 | 18.0 |

| 15 | 115.0 |

| 9-O-CH₂CH₃ | 65.0 |

| 9-O-CH₂CH₃ | 15.0 |

Table 3: Hypothetical Mass Spectrometry Data for this compound

| Technique | Ion [M+H]⁺ (m/z) |

| High-Resolution Electrospray Ionization (HRESI-MS) | 377.2277 (Calculated for C₂₁H₃₀O₅ + H) |

Table 4: Hypothetical Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (Hydroxyl) | 3450 (broad) |

| C-H (Aliphatic) | 2970, 2930 |

| C=O (γ-Lactone) | 1765 |

| C=C (Alkene) | 1650 |

| C-O (Ether and Ester) | 1150, 1080 |

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of sesquiterpenoid lactones, which would be applicable for the characterization of this compound.

Isolation and Purification

-

Extraction: Dried and powdered aerial parts of the plant material (e.g., Sigesbeckia orientalis) are extracted exhaustively with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as hexane (B92381), chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction containing the target compound (typically the chloroform or ethyl acetate fraction for sesquiterpenoids) is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate.

-

Further Purification: Fractions containing the compound of interest are further purified by repeated column chromatography, preparative Thin Layer Chromatography (TLC), or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 500 MHz (or higher) spectrometer.

-

The purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃).

-

Tetramethylsilane (TMS) is used as an internal standard.

-

2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the complete structure and assign all proton and carbon signals.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectra are acquired using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.

-

The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

-

The exact mass is used to determine the elemental composition of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a KBr pellet or in a suitable solvent.

-

The spectrum is analyzed to identify characteristic functional groups present in the molecule.

-

Visualizations

The following diagrams illustrate the general workflows and conceptual relationships in the analysis of natural products like this compound.

Caption: General workflow for the isolation and spectroscopic characterization of a natural product.

Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound.

The Biosynthesis of Lathyrane Diterpenoids in Euphorbia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lathyrane diterpenoids are a large and structurally diverse class of natural products predominantly found in the genus Euphorbia. These compounds are characterized by a complex tricyclic 5/11/3-membered ring system and exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of lathyrane diterpenoids in Euphorbia, with a focus on the core enzymatic steps, experimental methodologies for their study, and available quantitative data.

Core Biosynthetic Pathway

The biosynthesis of lathyrane diterpenoids originates from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is a product of the methylerythritol phosphate (B84403) (MEP) pathway in plants. The committed step in lathyrane biosynthesis is the cyclization of GGPP to form the macrocyclic diterpene, casbene (B1241624). This is followed by a series of oxidation and cyclization reactions to yield the characteristic lathyrane skeleton.

Key Enzymes in Lathyrane Biosynthesis

The core biosynthetic pathway involves the sequential action of at least four key enzymes:

-

Casbene Synthase (CS): This terpene cyclase catalyzes the cyclization of the linear precursor GGPP to form the bicyclic diterpene casbene, the foundational hydrocarbon scaffold for lathyrane and other related diterpenoids in Euphorbia.

-

Cytochrome P450 Monooxygenases (CYPs): At least two specific cytochrome P450 enzymes are crucial for the subsequent oxidative functionalization of casbene.

-

CYP71D445: This enzyme catalyzes the regio-specific 9-oxidation of casbene.

-

CYP726A27: This enzyme is responsible for the 5-oxidation of casbene.

-

-

Alcohol Dehydrogenase (ADH1): Following the P450-mediated oxidations, a specific alcohol dehydrogenase is proposed to catalyze the dehydrogenation of hydroxyl groups, which leads to a subsequent rearrangement and the final cyclization to form the lathyrane ring system, yielding jolkinol C, a key lathyrane intermediate.

Data Presentation

While detailed kinetic parameters for the specific Euphorbia lathyrane biosynthetic enzymes are not yet extensively published, several studies have provided valuable quantitative data on product yields and gene expression.

Table 1: Production of Lathyrane Precursors and Intermediates in Engineered Saccharomyces cerevisiae

| Product | Host Strain | Engineering Strategy | Titer (mg/L) | Reference |

| Casbene | S. cerevisiae | Expression of four putative casbene synthase genes from Euphorbiaceae species in a metabolically engineered strain. | 31 | [1] |

| Jolkinol C | S. cerevisiae | Optimized expression of six Euphorbia lathyris and Jatropha curcas cytochrome P450s and an alcohol dehydrogenase in a casbene-producing strain. | ~800 | |

| Total Oxidized Casbanes | S. cerevisiae | Optimized expression of six Euphorbia lathyris and Jatropha curcas cytochrome P450s and an alcohol dehydrogenase in a casbene-producing strain. | >1000 |

Table 2: Relative Gene Expression of Lathyrane Biosynthetic Genes in Euphorbia lathyris Tissues

| Gene | Young Leaves | Mature Leaves | Stems | Fruits | Developing Seeds | Mature Seeds | Roots |

| CS | Low | Low | Low | Low | Moderate | High | Low |

| CYP71D445 | Low | Low | Low | Low | Moderate | High | Low |

| CYP726A27 | Low | Low | Low | Low | Moderate | High | Low |

| ADH1 | Low | Low | Low | Low | Moderate | High | Low |

Note: This table represents a qualitative summary of quantitative RT-PCR data, indicating that the expression of all four key biosynthetic genes is significantly upregulated in mature seeds, the primary site of lathyrane diterpenoid accumulation.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the elucidation and characterization of the lathyrane biosynthetic pathway.

Heterologous Expression of Biosynthetic Genes in Nicotiana benthamiana

This method allows for the rapid functional characterization of candidate genes.

-

Vector Construction:

-

Synthesize codon-optimized cDNAs of the candidate genes (e.g., CS, CYP71D445, CYP726A27, ADH1).

-

Clone the cDNAs into a plant expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (e.g., CaMV 35S).

-

-

Agroinfiltration:

-

Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the expression constructs.

-

Grow a liquid culture of the transformed Agrobacterium to an OD600 of 0.8-1.0.

-

Pellet the cells and resuspend in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone).

-

Infiltrate the abaxial side of leaves of 4-6 week old N. benthamiana plants using a needleless syringe. For co-expression of multiple genes, mix the respective Agrobacterium cultures in equal ratios before infiltration.

-

-

Metabolite Extraction and Analysis:

-

Harvest infiltrated leaf tissue 5-7 days post-infiltration.

-

Freeze-dry the tissue and grind to a fine powder.

-

Extract the powder with a suitable organic solvent (e.g., ethyl acetate (B1210297) or hexane) with sonication.

-

Centrifuge to pellet debris and collect the supernatant.

-

Analyze the extract by GC-MS and/or LC-HRMS.

-

In Vitro Enzyme Assays

-

Casbene Synthase Assay:

-

Enzyme Source: Recombinantly express and purify the casbene synthase from E. coli or use microsomal fractions from yeast expressing the enzyme.

-

Reaction Mixture: In a final volume of 500 µL, combine assay buffer (50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% v/v glycerol, 5 mM DTT), 10-50 µM GGPP, and the purified enzyme or microsomal preparation.

-

Incubation: Incubate at 30°C for 1-2 hours.

-

Product Extraction: Overlay the reaction with 500 µL of hexane (B92381) or pentane (B18724) and vortex vigorously. Centrifuge to separate the phases.

-

Analysis: Analyze the organic phase by GC-MS.

-

-

Cytochrome P450 (CYP71D445 and CYP726A27) Assay:

-

Enzyme Source: Microsomal fractions prepared from yeast or insect cells expressing the P450 and a cytochrome P450 reductase (CPR).

-

Reaction Mixture: In a final volume of 200 µL, combine assay buffer (e.g., 50 mM potassium phosphate, pH 7.4), 50-100 µM casbene (dissolved in a minimal amount of DMSO), the microsomal preparation, and an NADPH regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate at 30°C for 1-3 hours with shaking.

-

Product Extraction: Extract the reaction mixture twice with an equal volume of ethyl acetate.

-

Analysis: Evaporate the solvent and redissolve the residue in a suitable solvent for LC-HRMS analysis.

-

-

Alcohol Dehydrogenase (ADH1) Assay:

-

Enzyme Source: Recombinantly express and purify the ADH1 from E. coli.

-

Reaction Mixture: In a final volume of 200 µL, combine assay buffer (e.g., 50 mM Tris-HCl, pH 8.0), 1 mM NAD⁺, 50-100 µM of the oxidized casbene substrate (e.g., 9-hydroxycasbene or 5,9-dihydroxycasbene), and the purified ADH1 enzyme.

-

Incubation: Incubate at 30°C for 30-60 minutes.

-

Analysis: Monitor the production of NADH by measuring the increase in absorbance at 340 nm using a spectrophotometer. Alternatively, the reaction can be stopped and the products extracted and analyzed by LC-HRMS.

-

Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Casbene Analysis:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector: Splitless mode at 250°C.

-

Oven Program: 80°C for 2 min, then ramp to 300°C at 10°C/min, hold for 5 min.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.

-

Identification: Compare retention time and mass spectrum with an authentic casbene standard.

-

-

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Oxidized Diterpenoids:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

MS Detector: Electrospray ionization (ESI) in positive ion mode. Acquire high-resolution full scan data and data-dependent MS/MS fragmentation for structural elucidation.

-

Mandatory Visualizations

Caption: Biosynthetic pathway of lathyrane diterpenoids from GGPP.

Caption: Experimental workflow for gene discovery and characterization.

Caption: Logical relationships in the in vitro enzyme assays.

Conclusion and Future Perspectives

Significant progress has been made in unraveling the core biosynthetic pathway of lathyrane diterpenoids in Euphorbia. The identification of casbene synthase and the subsequent oxidizing and cyclizing enzymes provides a solid foundation for further research. The successful production of jolkinol C in engineered yeast demonstrates the potential for heterologous production of these valuable compounds.

However, several knowledge gaps remain. A detailed biochemical characterization, including the determination of kinetic parameters for the key enzymes from Euphorbia, is crucial for a complete understanding of the pathway's regulation and for optimizing heterologous production systems. Furthermore, the downstream "tailoring" enzymes responsible for the vast structural diversity of lathyrane diterpenoids are largely unknown. Future research efforts focused on these areas will be essential for harnessing the full potential of these medicinally important natural products.

References

In-depth Technical Guide: 9-O-Ethyldeacetylorientalide (CAS: 1258517-60-0)

A Note to the Reader: Extensive research for specific biological activity, mechanistic pathways, and experimental protocols for 9-O-Ethyldeacetylorientalide (CAS Number 1258517-60-0) has yielded limited publicly available scientific data. This guide summarizes the available chemical and physical properties of the compound and provides a broader context of the potential biological activities based on related compounds isolated from its source, Euphorbia pekinensis. The information regarding biological activity and potential mechanisms should be considered theoretical and requires experimental validation for this specific molecule.

Core Compound Information

This compound is a sesquiterpenoid natural product. Sesquiterpenoids are a class of terpenes that consist of three isoprene (B109036) units and are known for their diverse and potent biological activities.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1258517-60-0 | Multiple Chemical Suppliers |

| Molecular Formula | C₂₁H₂₆O₇ | Multiple Chemical Suppliers |

| Molecular Weight | 390.43 g/mol | Multiple Chemical Suppliers |

| Compound Class | Sesquiterpenoid | Multiple Chemical Suppliers |

| Natural Source | Euphorbia pekinensis | Multiple Chemical Suppliers |

| Physical Description | Oil | ChemFaces |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |

Potential Biological Activities (Inferred from Related Compounds)

While specific studies on this compound are not currently available in the public domain, research on other sesquiterpenoids and diterpenoids isolated from Euphorbia pekinensis and related species suggests several potential areas of biological activity. These compounds have been reported to possess cytotoxic, anti-inflammatory, and antiviral properties.[1][2][3][4][5] It is important to reiterate that these activities are not confirmed for this compound and require dedicated experimental investigation.

Table 2: Potential Biological Activities of Sesquiterpenoids from Euphorbia Species

| Potential Activity | General Findings for Related Compounds |

| Cytotoxic Activity | Diterpenoids and other compounds from Euphorbia pekinensis have demonstrated cytotoxic effects against various cancer cell lines.[2][6][7] |

| Anti-inflammatory Activity | Extracts and isolated compounds from Euphorbia species have shown anti-inflammatory properties in various experimental models.[1][3][8] |

| Antiviral Activity | Some compounds from the Euphorbiaceae family have been investigated for their potential antiviral effects, including against HIV.[9][10] |

Postulated Mechanisms of Action (Hypothetical)

Based on the known mechanisms of other sesquiterpenoids, a hypothetical signaling pathway for potential cytotoxic or anti-inflammatory effects of this compound can be proposed. This is a speculative model and requires experimental validation. For instance, many cytotoxic natural products induce apoptosis through the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins. Anti-inflammatory effects could potentially be mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB.

Caption: Hypothetical cytotoxic signaling pathway for this compound.

Suggested Experimental Protocols (General Framework)

Due to the lack of specific data, detailed experimental protocols for this compound cannot be provided. However, a general workflow for evaluating the potential biological activities of a novel natural product is outlined below.

Caption: General experimental workflow for evaluating a novel natural product.

Conclusion and Future Directions

This compound is a commercially available sesquiterpenoid isolated from Euphorbia pekinensis. While its chemical and physical properties are documented, there is a significant gap in the scientific literature regarding its biological activities and mechanism of action. Based on the known pharmacological profile of related compounds from the Euphorbia genus, it is plausible that this compound may exhibit cytotoxic, anti-inflammatory, or antiviral properties. Future research should focus on systematic in vitro and in vivo studies to elucidate the specific biological targets and therapeutic potential of this compound. Such investigations are crucial to validate the speculative activities and to determine if this natural product holds promise for further drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic diterpenoids from Euphorbia pekinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus [mdpi.com]

- 4. Euphorbia pekinensis Rupr. roots: a comprehensive review of botany, traditional uses, phytochemistry, pharmacology, quality control, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Casbane diterpenoids from the roots of Euphorbia pekinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. LC-MS²-Based dereplication of Euphorbia extracts with anti-Chikungunya virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Unveiled Potency: A Technical Guide to the Biological Activities of Euphorbia pekinensis Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia pekinensis Rupr., a perennial herbaceous plant belonging to the Euphorbiaceae family, has been a cornerstone of traditional Chinese medicine for centuries.[1] Historically utilized for its diuretic, purgative, and anti-inflammatory properties, modern scientific inquiry has begun to unravel the complex pharmacological activities of its extracts and constituent compounds.[1][2] This technical guide provides an in-depth overview of the biological activities of Euphorbia pekinensis extracts, with a focus on their anticancer, anti-inflammatory, and anti-angiogenic effects. Detailed experimental methodologies, quantitative data, and visual representations of key signaling pathways are presented to support further research and drug development endeavors. The primary bioactive constituents responsible for these effects are believed to be diterpenoids and triterpenoids.[3]

Cytotoxic and Anticancer Activity

Extracts and isolated compounds from Euphorbia pekinensis have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis. Diterpenoids, in particular, have been identified as key cytotoxic agents.[1][4]

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various diterpenoids isolated from Euphorbia pekinensis against several human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Pekinenin A | HeLa (Cervical Cancer) | 42.97 | [5] |

| Pekinenin A | C6 (Glioma) | 50.00 | [5] |

| Euphopane A | C4-2B (Prostate Cancer) | 14.3 | [4] |

| Euphopane B | C4-2B (Prostate Cancer) | 16.9 | [4] |

| Known Compound 4 | C4-2B (Prostate Cancer) | 15.3 | [4] |

| Euphpekinensin | KB (Nasopharyngeal Cancer) | Not specified, but showed activity | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. The following is a detailed protocol for evaluating the cytotoxicity of Euphorbia pekinensis extracts.

Materials:

-

Euphorbia pekinensis extract (dissolved in a suitable solvent, e.g., DMSO)

-

Human cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the Euphorbia pekinensis extract in complete medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted extracts to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the extract) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the extract that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

MTT Assay Experimental Workflow

Anti-inflammatory Activity

Euphorbia pekinensis has been traditionally used to treat inflammatory conditions.[1] Modern studies have shown that its extracts can modulate key inflammatory pathways, primarily through the inhibition of the NF-κB signaling pathway.

Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as cytokines and chemokines.[6] Compounds from Euphorbia species have been shown to inhibit this pathway, thereby reducing the inflammatory response.[7]

Modulation of the NF-κB Signaling Pathway

Quantitative Anti-inflammatory Data

While specific quantitative data for the anti-inflammatory activity of Euphorbia pekinensis extracts are limited in the reviewed literature, studies on other Euphorbia species provide valuable insights. For instance, the ethanolic extract of Euphorbia hirta has been shown to significantly inhibit nitric oxide (NO) production in lipopolysaccharide-induced RAW 264.7 macrophages, with the highest activity observed at a concentration of 200 µg/mL.[8]

| Plant Species | Assay | Model | Effect | Concentration | Reference |

| Euphorbia hirta | Nitric Oxide Inhibition | LPS-induced RAW 264.7 macrophages | Significant reduction in NO production | 200 µg/mL | [8] |

| Euphorbia peplis | Carrageenan-induced paw edema | Rats | Significant inhibition of edema | Not specified | [9] |

| Euphorbia dracunculoides | Carrageenan-induced paw edema | Rats | 68.66% inhibition (n-hexane extract) | 300 mg/kg | [10] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Materials:

-

Euphorbia pekinensis extract

-

Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Positive control drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (n=6-8 per group): a control group, a positive control group, and treatment groups receiving different doses of the Euphorbia pekinensis extract. Fast the animals overnight before the experiment with free access to water.

-

Drug Administration: Administer the vehicle (e.g., saline or a suspension agent), the positive control drug, and the Euphorbia pekinensis extract orally or intraperitoneally.

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treatment group.

Anti-angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Extracts of Euphorbia pekinensis have been shown to inhibit angiogenesis, suggesting their potential as anticancer agents.

Quantitative Anti-angiogenic Data

A study using a transgenic zebrafish model demonstrated that a water extract of vinegar-prepared Euphorbia pekinensis (WEVEP) inhibited angiogenesis in a dose-dependent manner.[11]

| Extract | Model | Effect | Concentration (µg/mL) | p-value | Reference |

| WEVEP | Zebrafish intersegmental blood vessels | Inhibition of vessel formation | 100 - 250 | < 0.0001 | [11] |

| WEVEP | HUVEC proliferation, migration, and network formation | Inhibition | 100 - 400 | < 0.0001 | [11] |

Experimental Protocol: Zebrafish Anti-angiogenesis Assay

The zebrafish embryo is a powerful in vivo model for studying angiogenesis due to its rapid development and optical transparency.

Materials:

-

Transgenic zebrafish line with fluorescent blood vessels (e.g., Tg(flk1:EGFP))

-

Euphorbia pekinensis extract

-

Embryo medium (e.g., E3 medium)

-

96-well plates

-

Fluorescence microscope

Procedure:

-

Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and raise them at 28.5°C in embryo medium.

-

Treatment: At 24 hours post-fertilization (hpf), dechorionate the embryos and place them into the wells of a 96-well plate (one embryo per well) containing embryo medium with different concentrations of the Euphorbia pekinensis extract. Include a vehicle control.

-

Incubation: Incubate the embryos at 28.5°C for 24 to 48 hours.

-

Imaging and Analysis: At 48-72 hpf, anesthetize the embryos and mount them on a microscope slide. Image the trunk vasculature using a fluorescence microscope.

-

Quantification: Quantify the extent of angiogenesis by measuring the length or number of intersegmental vessels (ISVs).

-

Data Analysis: Compare the measurements from the treated groups to the control group to determine the effect of the extract on angiogenesis.

Antiviral Activity

While research on the antiviral properties of Euphorbia pekinensis is not as extensive as for its other biological activities, studies on related Euphorbia species have indicated potential antiviral effects, particularly against HIV.[12][13] The proposed mechanism for some Euphorbia extracts involves the inhibition of viral enzymes like reverse transcriptase.

Quantitative Antiviral Data

Data for Euphorbia pekinensis is limited, but a study on Euphorbia hirta showed dose-dependent inhibition of HIV-1, HIV-2, and SIVmac251 reverse transcriptase activity.[12] For other Euphorbia species, the 50% cytotoxic concentration (CC50) and 50% inhibitory concentration (IC50) have been determined for anti-herpetic activity.

| Plant Species | Virus | Assay | IC50 (µg/mL) | CC50 (µg/mL) | Therapeutic Index (CC50/IC50) | Reference |

| E. cotinifolia | HSV-2 | MTT | < 2.8 | > 20 | > 7.1 | |

| E. tirucalli | HSV-2 | MTT | < 2.8 | > 20 | > 7.1 |

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This in vitro assay measures the ability of an extract to inhibit the activity of a key viral enzyme.

Materials:

-

Euphorbia pekinensis extract

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

RT assay kit (containing poly(A) template, oligo(dT) primer, dNTPs, and a labeled nucleotide, e.g., ³H-dTTP)

-

96-well plates

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the reaction buffer, poly(A) template, and oligo(dT) primer.

-

Inhibitor Addition: Add different concentrations of the Euphorbia pekinensis extract to the wells. Include a no-inhibitor control and a positive control inhibitor (e.g., nevirapine).

-

Enzyme Addition: Add the HIV-1 RT enzyme to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Termination and Detection: Stop the reaction and transfer the contents of each well to a filter membrane to capture the newly synthesized DNA. Wash the membrane to remove unincorporated labeled nucleotides.

-

Quantification: Measure the radioactivity on the filter membrane using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of RT activity for each extract concentration compared to the no-inhibitor control. Determine the IC50 value from a dose-response curve.

Other Biological Activities and Signaling Pathways

Frk-Arhgdib-Inpp5d-Avpr2-Aqp4 Signal Axis

Research on the therapeutic effects of Euphorbia pekinensis in combination with Glycyrrhiza glabra on hepatocellular carcinoma ascites has identified a potential regulatory role of the Frk-Arhgdib-Inpp5d-Avpr2-Aqp4 signal axis. However, detailed information on the specific interactions and the mechanism of modulation by Euphorbia pekinensis extracts is currently limited and requires further investigation.

Conclusion

Euphorbia pekinensis extracts and their constituent compounds, particularly diterpenoids, exhibit a wide range of promising biological activities, including cytotoxic, anti-inflammatory, and anti-angiogenic effects. This technical guide provides a consolidated resource of quantitative data and detailed experimental protocols to facilitate further research into the therapeutic potential of this traditional medicinal plant. The modulation of key signaling pathways, such as NF-κB, underscores the molecular basis for its observed pharmacological effects. Future studies should focus on elucidating the precise mechanisms of action of individual bioactive compounds, conducting further in vivo efficacy and safety studies, and exploring the potential of these natural products in the development of novel therapeutics for cancer and inflammatory diseases.

References

- 1. Cytotoxic diterpenoids from Euphorbia pekinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Flavonoids of Euphorbia hirta inhibit inflammatory mechanisms via Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ingenane-type diterpene compounds from Euphorbia kansui modulate IFN-γ production through NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the antioxidant, anti-inflammatory, and anticancer activities of Euphorbia hirta ethanolic extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-angiogenic activity of water extract from Euphorbia pekinensis Rupr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antiviral activities of extracts of Euphorbia hirta L. against HIV-1, HIV-2 and SIVmac251 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academicjournals.org [academicjournals.org]

- 13. scielo.br [scielo.br]

Foundational Research on Lathyrane Diterpenes: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lathyrane diterpenes, a large and structurally diverse class of natural products primarily isolated from the Euphorbia genus, have garnered significant attention in the scientific community for their wide array of potent biological activities.[1] Characterized by a unique tricyclic 5/11/3 ring system, these compounds have demonstrated promising potential in several therapeutic areas, including oncology, inflammation, and virology.[1] This technical guide provides a comprehensive overview of the foundational research on lathyrane diterpenes, with a focus on their isolation, structural elucidation, and key biological activities. Detailed experimental protocols for their extraction and biological evaluation are provided, alongside a quantitative summary of their activities to aid in structure-activity relationship (SAR) studies. Furthermore, key signaling pathways modulated by these compounds are visualized to facilitate a deeper understanding of their mechanisms of action.

Introduction to Lathyrane Diterpenes

Lathyrane diterpenes are a prominent class of secondary metabolites found extensively in plants of the Euphorbia genus.[1] Their characteristic molecular architecture consists of a fused three-ring system, specifically a five-membered ring, an eleven-membered ring, and a cyclopropane (B1198618) ring.[1] The structural diversity within this class arises from variations in the oxygenation patterns, the nature and position of acyl groups, and the stereochemistry of the ring junctions.[1] These structural nuances are critical determinants of their biological activities, which include potent cytotoxic effects against various cancer cell lines, significant anti-inflammatory properties, the ability to reverse multidrug resistance in cancer cells, and antiviral activity.[1]

Isolation and Structural Elucidation

The isolation of lathyrane diterpenes from their natural sources, predominantly the seeds and roots of Euphorbia species, is a multi-step process that requires careful execution to yield pure compounds. The structural elucidation of these complex molecules relies on a combination of modern spectroscopic techniques.

General Isolation and Purification Protocol

The following protocol outlines a general procedure for the extraction and isolation of lathyrane diterpenes from plant material. It is important to note that specific conditions may need to be optimized depending on the plant species and the target compounds.

2.1.1. Extraction

-

Plant Material Preparation: Air-dry the plant material (e.g., seeds, roots) at room temperature and grind it into a fine powder.

-

Maceration: Soak the powdered plant material in a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (typically 24-72 hours). The process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.2. Fractionation and Purification

-

Solvent-Solvent Partitioning: Suspend the crude extract in a mixture of methanol and water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.

-

Column Chromatography: Subject the fractions to column chromatography using silica (B1680970) gel or other stationary phases. Elute with a gradient of solvents (e.g., n-hexane/ethyl acetate or chloroform/methanol) to separate the components.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions obtained from column chromatography using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol/water or acetonitrile/water) to isolate individual lathyrane diterpenes.

Structural Elucidation

The precise chemical structure of isolated lathyrane diterpenes is determined using a combination of the following spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for establishing the carbon skeleton, the position of substituents, and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of crystalline compounds.

Biological Activities and Mechanisms of Action

Lathyrane diterpenes exhibit a remarkable range of biological activities, making them attractive candidates for drug development.

Cytotoxic Activity

Numerous lathyrane diterpenes have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. This activity is often linked to the specific substitution patterns on the lathyrane skeleton.

Table 1: Cytotoxic Activity of Selected Lathyrane Diterpenes

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Euphorbia factor L28 | 786-0 (Renal) | 9.43 | [2][3] |

| HepG2 (Liver) | 13.22 | [2][3] | |

| Jatropodagin A | Saos-2 (Osteosarcoma) | 8.08 | [1] |

| MG63 (Osteosarcoma) | 14.64 | [1] | |

| Euphorfischer A | C4-2B (Prostate) | 11.3 | [1] |

| Euphoscopin C | A549 (Paclitaxel-Resistant Lung) | 6.9 | [4] |

| Euphorbiapene D | A549 (Paclitaxel-Resistant Lung) | 7.2 | [4] |

| Euphoheliosnoid A | A549 (Paclitaxel-Resistant Lung) | 9.5 | [4] |

| Compound 3 (from E. sogdiana) | MCF-7 (Breast) | 10.1 µg/ml | [5] |

| 4T1 (Breast) | 28 µg/ml | [5] |

Anti-inflammatory Activity

Lathyrane diterpenes have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators. A key mechanism of action involves the modulation of the NF-κB signaling pathway.

Table 2: Anti-inflammatory Activity of Selected Lathyrane Diterpenes (Inhibition of NO Production in LPS-stimulated RAW264.7 Macrophages)

| Compound | IC50 (µM) | Reference |

| Jatrocurcasenone I | 7.71 | [6] |

| Jatrocurcasenone H | 11.28 | [6] |

| Compound 1 (from E. lathyris) | 3.0 | [7][8][9] |

| Various lathyranes from E. lathyris | 2.6 - 26.0 | [7][8][9] |

| Euphorbia factor L29 and analogues | 11.2 - 52.2 | [10] |

| Lathyrane/3-hydroxyflavone hybrid 8d | 0.91 | [11] |

| Lathyrane/3-hydroxyflavone hybrid 8d1 | 1.55 | [11] |

3.2.1. NF-κB Signaling Pathway

The anti-inflammatory effects of many lathyrane diterpenes are attributed to their ability to inhibit the activation of the transcription factor NF-κB. In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitory protein IκBα. Upon stimulation with inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and various cytokines.[7] Certain lathyrane diterpenes have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[7]

Multidrug Resistance (MDR) Reversal

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR) in cancer cells. One of the primary mechanisms of MDR is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively transports chemotherapeutic drugs out of the cell. Lathyrane diterpenes have been identified as potent modulators of P-gp, capable of reversing MDR and restoring the efficacy of anticancer drugs.

Table 3: Multidrug Resistance Reversal Activity of Selected Lathyrane Diterpenes

| Compound | Cell Line | Reversal Fold | Reference |

| Compound 21 (from E. lathyris) | HepG2/ADR | 10.05 - 448.39 (at 20 µM) | [12] |

| Euphorantester B and analogues | MCF-7/ADR | 1.12 - 13.15 | [13] |

| Various diterpenes (from E. boetica and E. pedroi) | L5178Y (MDR) | FAR values: 36.1–90.1 (at 40µg/mL) | [14] |

3.3.1. Interaction with P-glycoprotein

Lathyrane diterpenes are thought to reverse MDR by acting as competitive substrates for P-gp. By binding to the P-gp transporter, they inhibit the efflux of co-administered chemotherapeutic agents, leading to their increased intracellular accumulation and enhanced cytotoxicity. Some studies suggest that lathyrane diterpenes can also activate the P-gp-coupled ATPase activity, further supporting their role as P-gp substrates.[12]

Experimental Protocols for Biological Assays

The following sections provide detailed methodologies for key in vitro assays used to evaluate the biological activities of lathyrane diterpenes.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

4.1.1. Materials

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

-

96-well microtiter plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Test compounds (lathyrane diterpenes) dissolved in DMSO

-

Positive control (e.g., cisplatin (B142131) or doxorubicin)

4.1.2. Protocol

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds and positive control in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW264.7 Cells)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

4.2.1. Materials

-

RAW264.7 murine macrophage cell line

-

Complete cell culture medium

-

96-well microtiter plates

-

Lipopolysaccharide (LPS) from E. coli

-

Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

Test compounds dissolved in DMSO

-

Positive control (e.g., L-NMMA)

4.2.2. Protocol

-

Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Then, stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours. Include a control group (cells only), a vehicle control group (cells with DMSO and LPS), and a positive control group.

-

Nitrite Measurement: Collect 50-100 µL of the cell culture supernatant from each well. Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Determine the nitrite concentration in the samples using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the vehicle control and determine the IC50 value.

-

Cell Viability: It is crucial to perform a concurrent cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Conclusion and Future Directions

Lathyrane diterpenes represent a rich and valuable source of structurally novel and biologically active compounds with significant therapeutic potential. Their diverse pharmacological activities, including cytotoxic, anti-inflammatory, and MDR reversal effects, make them compelling lead structures for the development of new drugs. The detailed protocols and quantitative data presented in this guide are intended to serve as a foundational resource for researchers in the field of natural product chemistry and drug discovery. Future research should focus on the semi-synthesis of novel lathyrane derivatives to optimize their potency and selectivity, as well as in-depth in vivo studies to validate their therapeutic efficacy and safety profiles. A deeper understanding of their molecular targets and mechanisms of action will be crucial for the successful translation of these promising natural products into clinical applications.

References

- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cytotoxicity and Apoptosis Inducing Effects of Some Lathyrane and Tigliane Diterpenes against Breast Cancer Cell Lines | Traditional and Integrative Medicine [jtim.tums.ac.ir]

- 6. New lathyrane diterpenoids with anti-inflammatory activity isolated from the roots of Jatropha curcas L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory Lathyrane Diterpenoids from Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Collection - Anti-inflammatory Lathyrane Diterpenoids from Euphorbia lathyris - Journal of Natural Products - Figshare [acs.figshare.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. Lathyrane diterpenes from Euphorbia lathyris and the potential mechanism to reverse the multi-drug resistance in HepG2/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lathyrane diterpenoids with multidrug resistance reversal activity from the tubers of Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

preliminary cytotoxicity screening of 9-O-Ethyldeacetylorientalide

An In-Depth Technical Guide on the Preliminary Cytotoxicity Screening of 9-O-Ethyldeacetylorientalide

Abstract

This document provides a comprehensive technical overview of the methodologies and data interpretation for the . It is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities for their potential as anticancer agents. This guide outlines standard experimental protocols, presents a framework for data analysis, and visualizes key experimental workflows and potential signaling pathways. While specific experimental data for this compound is not publicly available, this guide serves as a robust template for conducting and documenting such a study.

Introduction

The identification of novel cytotoxic agents is a critical first step in the development of new cancer therapies. Natural products and their semi-synthetic derivatives have historically been a rich source of anticancer drugs. Orientalide, a sesquiterpene lactone, and its derivatives are of interest due to the established cytotoxic activity of this class of compounds. This guide focuses on a hypothetical preliminary cytotoxicity screening of a specific derivative, this compound, to assess its potency and selectivity against various cancer cell lines.

The primary objectives of a preliminary cytotoxicity screening are to:

-

Determine the concentration-dependent cytotoxic effects of the compound on various cancer cell lines.

-

Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

-

Assess the selectivity of the compound by comparing its cytotoxicity towards cancer cells versus normal, non-cancerous cells.

-

Elucidate the potential mechanism of cell death (e.g., apoptosis, necrosis).

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound would be evaluated against a panel of human cancer cell lines and a normal human cell line to determine its potency and selectivity. The results, presented as IC50 values, are summarized in the table below. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Cell Line | Cancer Type | IC50 (µM) ± SD | Selectivity Index (SI) |

| A549 | Lung Carcinoma | 15.2 ± 1.8 | 4.8 |

| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.9 | 8.6 |

| HCT116 | Colon Carcinoma | 12.1 ± 1.5 | 6.1 |

| DU145 | Prostate Carcinoma | 18.9 ± 2.3 | 3.9 |

| HeLa | Cervical Carcinoma | 10.4 ± 1.1 | 7.0 |

| NHDF-Neo | Normal Human Dermal Fibroblasts | 73.4 ± 5.6 | - |

Selectivity Index (SI) = IC50 of normal cells / IC50 of cancer cells

A higher selectivity index indicates a greater preferential cytotoxicity towards cancer cells.

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (A549, MCF-7, HCT116, DU145, HeLa) and a normal human dermal fibroblast cell line (NHDF-Neo) are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells are passaged upon reaching 80-90% confluency.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions of the compound are prepared in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of medium containing the various concentrations of the compound. A vehicle control (medium with DMSO) and a blank control (medium only) are included.

-

Incubation: The plates are incubated for 48 or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

-

The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-